![molecular formula C19H22N4O2 B2356751 N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide CAS No. 1775369-79-3](/img/structure/B2356751.png)
N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide
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Description
N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Biological Activity
N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including potential therapeutic applications in various diseases. This compound is particularly noted for its interactions with biological systems, making it a subject of interest in pharmacological research.
Structure and Composition
The molecular formula of this compound is C19H22N4O2 with a molecular weight of 342.40 g/mol. Its structure includes an indole core, a pyrrolidine ring, and a dimethylisoxazole moiety, contributing to its unique biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Indole Core : Using Fischer indole synthesis or cyclization methods.
- Introduction of the Pyrrolidine Ring : Through nucleophilic substitution reactions.
- Attachment of the Dimethylisoxazole Moiety : Via coupling reactions with appropriate precursors.
- Final Coupling : Combining all components using coupling reagents like EDCI or DCC in basic conditions.
The compound exerts its biological effects by interacting with specific molecular targets, such as enzymes or receptors involved in disease pathways. For instance, it may inhibit enzymes linked to neurodegenerative diseases or modulate receptor activity to promote beneficial cellular responses.
Pharmacological Studies
Numerous studies have investigated the pharmacological potential of this compound:
Antiviral Activity
Research indicates that indole derivatives exhibit antiviral properties, potentially targeting viral replication mechanisms. The specific activity of this compound against various viruses remains to be fully elucidated but suggests a promising avenue for further exploration .
Anticancer Properties
Indole derivatives are known for their anticancer activities. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways and enzyme inhibition .
Selective Inhibition of Monoamine Oxidase B (MAO-B)
A related class of compounds has been identified as potent inhibitors of MAO-B, which plays a crucial role in neurodegenerative diseases like Parkinson's disease. Although specific data on this compound's MAO-B inhibition is limited, its structural similarity to known MAO-B inhibitors suggests potential activity .
Case Studies and Experimental Findings
Properties
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-17(13(2)25-22-12)11-23-8-6-16(10-23)21-19(24)15-3-4-18-14(9-15)5-7-20-18/h3-5,7,9,16,20H,6,8,10-11H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNDNMRXNGJQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.